molecular formula C5H5NO2 B2899190 3-Isocyanatocyclobutan-1-one CAS No. 2242453-24-1

3-Isocyanatocyclobutan-1-one

Cat. No.: B2899190
CAS No.: 2242453-24-1
M. Wt: 111.1
InChI Key: CGVAGVVILRBOOO-UHFFFAOYSA-N
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Description

3-Isocyanatocyclobutan-1-one is a cyclic isocyanate compound with a four-membered ring structure. This compound is known for its high reactivity and unique properties, making it a valuable asset in various fields of chemical research. The molecular formula of this compound is C5H5NO2, and it has a molecular weight of 111.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanatocyclobutan-1-one involves several steps. One common method is the reaction of cyclobutanone with phosgene to form the corresponding isocyanate . This reaction typically requires the use of a solvent such as dichloromethane and is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene as a reagent. Due to the hazardous nature of phosgene, special precautions are necessary to ensure safe handling and production . Alternative methods, such as the use of oxalyl chloride as a phosgene substitute, have also been explored to improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanatocyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions with alcohols, amines, and water.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Alcohols, amines, and water are common nucleophiles that react with the isocyanate group to form urethanes, ureas, and amines, respectively.

Major Products Formed

    Oxidation: Oxides of the compound.

    Reduction: Amines.

    Substitution: Urethanes, ureas, and amines.

Scientific Research Applications

3-Isocyanatocyclobutan-1-one has several scientific research applications:

    Chemistry: Used in organic synthesis and material science due to its high reactivity and ability to form various derivatives.

    Biology: Studied for its potential as a nonpeptidic small molecule agonist of the glucagon-like peptide-1 receptor.

    Medicine: Investigated for its role as a potent antagonist of VLA-4, a protein involved in immune responses.

    Industry: Utilized in the development of new materials and coordination polymers with unique photocycloaddition properties.

Mechanism of Action

The mechanism of action of 3-Isocyanatocyclobutan-1-one involves its high reactivity with nucleophiles. The isocyanate group (N=C=O) is electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water . This reactivity allows the compound to form various derivatives, including urethanes and ureas, which are valuable in different applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A related compound with a similar four-membered ring structure but lacks the isocyanate group.

    Cyclobutylamine: Contains an amine group instead of an isocyanate group.

    Cyclobutanecarboxylic acid: Contains a carboxylic acid group instead of an isocyanate group.

Uniqueness

3-Isocyanatocyclobutan-1-one is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis and material science.

Properties

IUPAC Name

3-isocyanatocyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-3-6-4-1-5(8)2-4/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVAGVVILRBOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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